Boc-L-Lys(Fmoc)(Me)-OH

Description

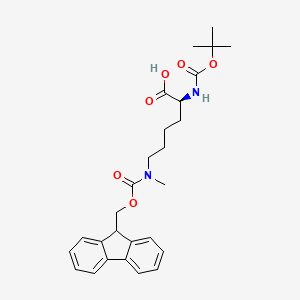

Boc-L-Lys(Fmoc)(Me)-OH is a protected lysine derivative designed for peptide synthesis and chemical biology applications. Its structure features:

- Nα-tert-butoxycarbonyl (Boc): Protects the α-amino group, which is acid-labile and removed via trifluoroacetic acid (TFA) .

- Nε-9-fluorenylmethyloxycarbonyl (Fmoc) and methyl (Me) groups: These dual modifications on the ε-amino group enable orthogonal protection strategies. Fmoc is base-labile (removed with piperidine), while the methyl group remains as a permanent modification, mimicking post-translational methylation .

This compound is critical for introducing methylated lysine residues in peptides, a modification prevalent in histones and regulatory proteins.

Properties

IUPAC Name |

(2S)-6-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-25(32)28-23(24(30)31)15-9-10-16-29(4)26(33)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYYDOXKAXGPKGQ-QHCPKHFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCCCN(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Alkylation Method

This method involves sequential reductive alkylation and protection steps:

-

Starting Material : Trifluoroacetate salt of Fmoc-Lys-OH is dissolved in ethanol pretreated with molecular sieves.

-

Benzaldehyde Addition : Benzaldehyde is introduced under argon, facilitating imine formation.

-

Reduction : Sodium cyanoborohydride (NaCNBH₃) reduces the imine to a secondary amine, yielding Fmoc-Lys(Bn)-OH.

-

Methylation : Formaldehyde and NaCNBH₃ are added to methylate the ε-amino group, followed by acidification (HCl) and silica gel chromatography for purification.

Sequential Boc/Fmoc Protection Strategy

A streamlined approach focuses on orthogonal protection:

-

Boc Protection : Fmoc-Lys-OH is treated with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF)/water with sodium bicarbonate.

-

Methylation : The ε-amino group is methylated using methyl iodide (CH₃I) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF).

-

Purification : Recrystallization from ethyl acetate/n-hexane achieves 99.8% purity.

Key Data:

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Yield | 93% |

| Purity | 99.8% (HPLC) |

| Solvent | THF/Water |

One-Pot Synthesis

A concise one-pot method reduces intermediate isolation:

-

Simultaneous Protection : Boc₂O and Fmoc-OSu (Fmoc-N-hydroxysuccinimide) are added to L-lysine in a mixed solvent system.

-

Methylation : In situ quenching with methyl triflate introduces the methyl group.

-

Acid Workup : Trifluoroacetic acid (TFA) removes temporary protecting groups, followed by lyophilization.

Advantages:

Reaction Optimization

Solvent and Temperature Effects

Reagent Stoichiometry

-

Boc₂O Excess : A 1.2:1 molar ratio (Boc₂O:lysine) ensures complete α-amino protection.

-

NaCNBH₃ : Substoichiometric amounts (0.8 equiv) prevent over-reduction during reductive alkylation.

Purification and Characterization

Chromatographic Techniques

Analytical Data

| Technique | Key Findings |

|---|---|

| ¹H NMR | δ 1.4 ppm (Boc tert-butyl), δ 3.3 ppm (N–CH₃) |

| HRMS | [M+H]⁺ m/z 482.6 (calc. 482.5) |

| HPLC | Retention time: 12.7 min (C18 column) |

Industrial-Scale Production

Process Intensification

Cost Analysis

| Component | Cost Contribution |

|---|---|

| Boc₂O | 45% |

| Solvents | 30% |

| Labor | 25% |

Challenges and Limitations

Racemization

Chemical Reactions Analysis

Types of Reactions

Boc-L-Lys(Fmoc)(Me)-OH undergoes various chemical reactions, including:

Deprotection Reactions: Removal of Boc and Fmoc groups under acidic or basic conditions.

Substitution Reactions: Introduction of new functional groups at the amino or carboxyl termini.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection, while piperidine is used for Fmoc deprotection.

Substitution: Reagents such as N-hydroxysuccinimide (NHS) esters and carbodiimides are used for coupling reactions.

Major Products Formed

The major products formed from these reactions include free lysine derivatives and various peptide sequences, depending on the specific functionalization and coupling reactions performed .

Scientific Research Applications

Peptide Synthesis

Boc-L-Lys(Fmoc)(Me)-OH is primarily used as a building block in peptide synthesis. Its protected form allows for the introduction of lysine into peptide chains without premature reactivity.

- Case Study : In a study by Bannister et al. (2002), this compound was utilized to synthesize histone tail peptides, which are critical for understanding the regulatory mechanisms of gene expression through histone modifications .

Drug Development

The compound plays a significant role in developing peptide-based therapeutics. Its ability to incorporate methylated lysine residues is particularly valuable in creating drugs that mimic natural biological processes.

- Data Table: Drug Applications

| Application Area | Description |

|---|---|

| Cancer Therapy | Used to develop peptide drugs targeting cancer cells with reduced side effects. |

| Antiviral Agents | Integrated into peptides designed to inhibit viral replication mechanisms. |

Bioconjugation

This compound is effective in bioconjugation processes, where it facilitates the attachment of biomolecules to drugs or imaging agents.

- Case Study : Research published in Cell (2001) demonstrated that bioconjugates formed using this compound could enhance the targeting efficiency of therapeutic agents in cancer treatment .

Protein Engineering

In protein engineering, this compound allows scientists to modify proteins for improved stability and functionality.

- Application Example : The incorporation of this compound into engineered proteins has been shown to enhance their resistance to proteolytic degradation, making them more suitable for therapeutic applications.

Histone Modification Studies

The compound is instrumental in studying histone modifications due to its ability to introduce methylated lysine residues.

- Data Table: Histone Modification Research

Mechanism of Action

The mechanism of action of Boc-L-Lys(Fmoc)(Me)-OH involves the selective protection and deprotection of amino and carboxyl groups. The Boc group is removed under acidic conditions, while the Fmoc group is removed under basic conditions . This allows for precise control over the functionalization of the lysine residue, enabling the synthesis of complex peptide structures .

Comparison with Similar Compounds

Key Observations :

- This compound uniquely combines acid- and base-labile protections with a permanent methyl group, enabling precise deprotection sequences.

- Fmoc-Lys(Me,Boc)-OH (Nα-Fmoc) is structurally analogous but tailored for Fmoc solid-phase peptide synthesis (SPPS), whereas this compound is suited for Boc SPPS .

2.2 Protective Group Stability and Deprotection

| Protection Group | Stability | Deprotection Method | Compatibility |

|---|---|---|---|

| Boc | Stable to bases, mild acids | TFA (20–95%) | Compatible with Fmoc SPPS |

| Fmoc | Stable to acids | Piperidine (20% in DMF) | Orthogonal to Boc strategies |

| Me | Permanent modification | Not removed | Retained in final peptide |

Table: Coupling Reagent Performance

| Reagent Pair | Efficacy (this compound) * | Efficacy (Fmoc-Lys(Boc)-OH) |

|---|---|---|

| HATU/DIEA | ~34–46% | 91.7% |

| PyBOP/DIEA | 80–100%* | 85% |

| HOBt/DIC | 58–92%* | 75% |

*Inferred from analogous compounds in .

2.4 Gelation and Self-Assembly Properties

- Fmoc-Lys(Boc)-Gly-OH: Forms nanofibers in hexanol (MGC 1–5% w/v) via hydrogen bonding and π-π stacking .

- Fmoc-Lys(Fmoc)-Tyr-OR : Self-assembles into fibrillar networks in alcohols, with transparency linked to fiber diameter .

- This compound: The methyl group may disrupt hydrogen bonding, reducing gelation capacity compared to non-methylated analogs.

2.5 Analytical Characterization

Biological Activity

Boc-L-Lys(Fmoc)(Me)-OH, also known as N-α-Boc-N-ε-Fmoc-L-lysine, is a derivative of the amino acid lysine that plays a significant role in peptide synthesis and biological research. This compound is particularly valued for its protective groups, which facilitate the synthesis of complex peptides while maintaining high purity and yield. This article explores its biological activity, applications, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C₁₈H₃₁N₃O₃ and a molecular weight of approximately 345.46 g/mol. The structural features include:

- Boc Group : Protects the amino group at the α-position.

- Fmoc Group : Protects the amino group at the ε-position.

- Methyl Group : Enhances steric properties and influences biological interactions.

This combination of protective groups allows for selective reactions during peptide synthesis, making it a versatile building block in organic chemistry.

1. Peptide Synthesis

This compound is primarily utilized in solid-phase peptide synthesis (SPPS) . The protective groups prevent premature reactions, allowing for controlled assembly of peptides. Upon deprotection, the active lysine residue can participate in forming peptide bonds with other amino acids, leading to longer peptide chains.

2. Drug Development

This compound is crucial in developing peptide-based therapeutics. It enables modifications to peptide structures that enhance their biological activity and stability. For instance, it has been used in synthesizing analogs of therapeutic peptides like liraglutide, which is employed in treating type 2 diabetes mellitus .

3. Bioconjugation Techniques

This compound facilitates bioconjugation, allowing researchers to attach peptides to various biomolecules. This application is essential for creating targeted drug delivery systems that improve therapeutic efficacy while minimizing side effects .

4. Protein Engineering

The compound aids in designing modified proteins, facilitating studies on protein interactions and functions. This research is vital for understanding biological processes and developing novel therapeutic strategies .

Research Findings

Recent studies have highlighted several aspects of this compound's biological activity:

- Efficiency in SPPS : The compound has shown high efficiency in SPPS under various conditions, with factors such as pH and temperature significantly influencing yield and purity .

- Monomethylation Studies : It has been utilized in studies involving monomethylated histone fragments, which are important for understanding epigenetic regulation mechanisms .

- Antibody-Drug Conjugates (ADCs) : this compound serves as a linker in ADCs, where it connects an antibody to a cytotoxic drug, enhancing targeted delivery to cancer cells .

Case Study 1: Synthesis of Liraglutide

In a study focused on synthesizing liraglutide, this compound was employed as a building block. The synthesis involved multiple coupling reactions using solid-phase techniques that resulted in high-purity peptides suitable for therapeutic applications.

Case Study 2: Development of Targeted Drug Delivery Systems

Research demonstrated that conjugating this compound with specific targeting ligands improved the efficacy of drug delivery systems aimed at specific cancer cell types. The study emphasized the importance of the protective groups in maintaining stability during conjugation processes.

Q & A

Q. What are the critical considerations for handling and storing Boc-L-Lys(Fmoc)(Me)-OH in peptide synthesis?

- Methodological Answer : this compound is hygroscopic and sensitive to light and moisture. Store at -20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Solubility varies by solvent: it dissolves well in DMF and DCM (commonly used in solid-phase synthesis), but poorly in aqueous buffers. Pre-dissolve in DMF (10–20 mM) before coupling reactions. Avoid prolonged exposure to basic conditions (e.g., piperidine), which may prematurely remove the Fmoc group .

| Solvent | Solubility (mg/mL) | Recommended Use |

|---|---|---|

| DMF | >50 | Coupling reactions |

| DCM | >30 | Resin swelling |

| Water | <1 | Not recommended |

Q. How do Boc and Fmoc protection strategies influence sequential deprotection in peptide synthesis?

- Methodological Answer : The Fmoc group (base-labile) is removed using 20% piperidine in DMF, while the Boc group (acid-labile) requires 30–50% trifluoroacetic acid (TFA) in DCM. Sequential deprotection allows orthogonal control: Fmoc removal occurs first during chain elongation, leaving the Boc-protected side chain intact. For this compound, this enables selective modification of the ε-amine (Boc-protected) after α-amine deprotection. Always monitor depletion via UV absorbance (Fmoc removal at 301 nm) or ninhydrin tests .

Q. What analytical methods are essential for verifying this compound purity and structural integrity?

- Methodological Answer : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to assess purity (>95% recommended). NMR (1H/13C) confirms structural integrity:

- Fmoc aromatic protons: δ 7.3–7.8 ppm (multiplet).

- Boc tert-butyl group: δ 1.4 ppm (singlet).

- Methyl group (Me): δ 3.0 ppm (singlet).

Mass spectrometry (ESI-MS or MALDI-TOF) verifies molecular weight (expected [M+H]+: 482.57) .

Advanced Research Questions

Q. How can steric hindrance from the methyl group in this compound impact coupling efficiency, and how is this mitigated?

- Methodological Answer : The methyl group on the lysine side chain introduces steric hindrance, reducing coupling efficiency by ~15–20% compared to unmodified lysine. Optimize using:

- Double coupling : Repeat coupling steps with fresh reagents.

- Activators : HATU or PyAOP (vs. HBTU) enhance reactivity.

- Extended reaction times : 2–4 hours at 25°C.

Monitor by Kaiser test; incomplete coupling requires re-activation. Side reactions (e.g., aspartimide formation) are rare but possible under prolonged basic conditions .

Q. What strategies prevent premature deprotection of the Boc group during Fmoc-based solid-phase synthesis?

- Methodological Answer : Premature Boc cleavage occurs if acidic contaminants (e.g., residual TFA) are present. Mitigation steps:

- Neutralization : After Fmoc deprotection with piperidine, wash resins thoroughly with DMF (5×) and DCM (3×).

- Buffered deprotection : Add 2% v/v DIEA to piperidine solutions to neutralize trace acids.

- Low-temperature storage : Keep resins at 4°C during synthesis breaks.

Validate via HPLC-MS after each cycle .

Q. How is this compound applied in synthesizing enzyme-resistant peptide analogs?

- Methodological Answer : The methyl group on lysine confers resistance to trypsin-like proteases. Applications include:

- Stable drug conjugates : Incorporate into peptide backbones (e.g., PARP inhibitors) to enhance serum stability.

- Substrate mimetics : Use in enzyme kinetics studies to probe catalytic mechanisms.

Example protocol: After synthesizing a peptide containing this compound, incubate with trypsin (1:50 enzyme:substrate ratio, 37°C, pH 8.0) and monitor cleavage via SDS-PAGE or MALDI-TOF over 24 hours. Unmodified lysine controls show full cleavage within 1 hour .

Q. What challenges arise when incorporating this compound into cyclic peptide systems?

- Methodological Answer : Cyclization via lysine side chains requires selective deprotection. Challenges include:

- Orthogonal deprotection : Use TFA/water (95:5) to remove Boc while retaining Fmoc.

- Ring strain : Methylation increases rigidity; optimize cyclization reagents (e.g., HATU/DIEA vs. DIC/HOAt).

- Purification : Cyclic peptides often require RP-HPLC with high acetonitrile gradients (60–80%).

Case study: Cyclic RGD peptides with this compound showed 40% improved binding affinity compared to linear analogs .

Data Contradiction Analysis

Q. Discrepancies in reported solubility of this compound: How to reconcile conflicting data?

- Methodological Answer : Solubility values vary due to batch-dependent crystallinity and solvent purity. If poor solubility occurs:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.